![molecular formula C12H15N5O2S B492745 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 423128-31-8](/img/structure/B492745.png)
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
The compound “2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide” is a chemical compound that is often used as a precursor for pesticides and glyphosate, a broad-spectrum herbicide . It is also used as an organic synthesis reagent .
Synthesis Analysis
The synthesis of similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been reported in the literature . The synthesis involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using NMR spectroscopy and X-ray crystallography . For example, in the case of 3-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl), there are weak intermolecular hydrogen-bond interactions in the crystal structure, involving the NH and NH2 groups as donors, and the chloride anion, the S atom in the thioketone group and the unsubstituted ring N atom as acceptors .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 3-Amino-1,2,4-triazole is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate. It is insoluble in ether and acetone .Scientific Research Applications
Synthesis of Related Compounds
The compound is related to 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which have been synthesized using similar starting materials such as succinic anhydride and aminoguanidine hydrochloride . The synthesis of these related compounds provides a pathway for the preparation of a variety of amines .
Antifungal Activity
Compounds comprising a pyridine-3-sulfonamide scaffold and 1,2,4-triazole substituents, similar to the compound , have shown potential antifungal activity . Many of these compounds show greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species .
Antiviral Activity
The compound is structurally similar to non-obligate chain terminating nucleosides with a linear substituent (azido or ethynyl group) at the 4′ position, which represent an important class of compounds in antiviral discovery, particularly against hepatitis C virus (HCV) and human immunodeficiency virus (HIV) .
Electrochromic and Optical Devices
The compound’s electroactive framework can potentially be used in applications of electrochromic and optical devices . The findings provide a basic comprehension of the interconversion of different redox states .
Coordination Complexes and Supramolecular Self-assemblies
The compound is related to ligands formed in a one pot ‘click’ reaction, which have been studied for generating d and f metal coordination complexes and supramolecular self-assemblies .
6. Formation of Dendritic and Polymeric Networks The same class of ligands has also been used in the formation of dendritic and polymeric networks . This highlights the compound’s potential in the field of polymer chemistry .
Mechanism of Action
Future Directions
The future directions of similar compounds have been discussed in the literature. For example, the development of efficient microwave-assisted methods for the preparation of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been reported . Furthermore, the annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .
properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-2-19-9-5-3-8(4-6-9)14-10(18)7-20-12-15-11(13)16-17-12/h3-6H,2,7H2,1H3,(H,14,18)(H3,13,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUTUQHGMQBEMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
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